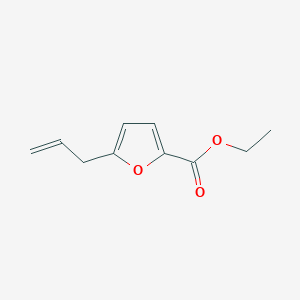

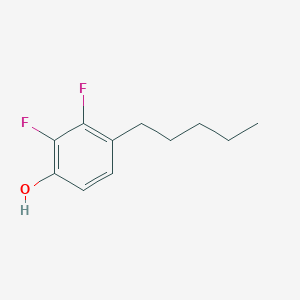

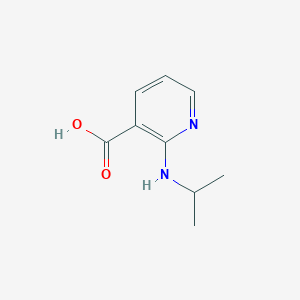

![molecular formula C12H15N B1317059 3',4'-dihydro-2'H-spiro[azetidine-3,1'-naphthalene] CAS No. 157736-60-2](/img/structure/B1317059.png)

3',4'-dihydro-2'H-spiro[azetidine-3,1'-naphthalene]

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the overall yield of the reaction .Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions under which the reactions occur, the products formed, and the mechanisms of the reactions .Physical And Chemical Properties Analysis

This includes properties such as melting point, boiling point, solubility, and stability. It also includes the compound’s chemical properties, such as its acidity or basicity, its reactivity with other compounds, and its spectroscopic properties .Applications De Recherche Scientifique

Anticancer Applications

Derivatives of 3',4'-dihydro-2'H-spiro[azetidine-3,1'-naphthalene] have been synthesized and evaluated for their anticancer activity. For instance, a study demonstrated that certain hydantoin and purine derivatives containing a 4-acetylphenylpiperazinylalkyl moiety exhibit significant anticancer activity against various cancer cell lines. A specific derivative was identified as highly effective and selective towards tumor cells, suggesting its potential as a scaffold for developing new thymidine phosphorylase inhibitors (Zagórska et al., 2021).

Synthesis of Spiroheterocyclic Compounds

Research on the synthesis of spiroheterocyclic compounds using 3',4'-dihydro-2'H-spiro[azetidine-3,1'-naphthalene] derivatives has led to the development of novel synthetic methods. A study detailed an efficient four-component reaction for synthesizing spiroheterocyclic compounds, offering advantages such as short reaction times, wide substrate scope, and simple setup, contributing to the field of heterocyclic chemistry (Meng et al., 2017).

Gastric Antisecretory Agents

In the quest for more potent gastric antisecretory agents than existing proton pump inhibitors, derivatives of 3',4'-dihydro-2'H-spiro[azetidine-3,1'-naphthalene] were explored. One study designed novel derivatives aiming to bind strongly to the potassium-binding site of H+,K+-ATPase, resulting in compounds with potent inhibitory action on gastric acid secretion in rats. This research offers a new perspective on drug design for treating gastric acid-related diseases (Imaeda et al., 2017).

Novel Synthetic Approaches

The development of new synthetic methodologies for constructing spiro and heterocyclic frameworks is another significant application. For example, a study reported the synthesis of novel compounds through reactions involving 3',4'-dihydro-2'H-spiro[azetidine-3,1'-naphthalene] derivatives, demonstrating the versatility and potential of these compounds in organic synthesis (Marinov et al., 2014).

Safety And Hazards

Propriétés

IUPAC Name |

spiro[2,3-dihydro-1H-naphthalene-4,3'-azetidine] |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N/c1-2-6-11-10(4-1)5-3-7-12(11)8-13-9-12/h1-2,4,6,13H,3,5,7-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNAGUUAVKYHINQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C3(C1)CNC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3',4'-dihydro-2'H-spiro[azetidine-3,1'-naphthalene] | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

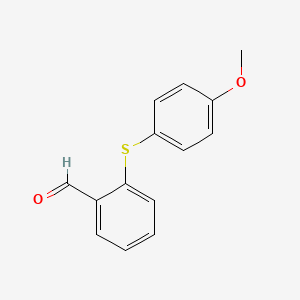

![6-Iodo-1H-benzo[d]imidazole](/img/structure/B1316998.png)

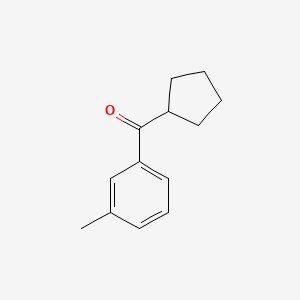

![9,9'-Spirobi[fluorene]-2,2'-diamine](/img/structure/B1317005.png)

![2-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1317006.png)